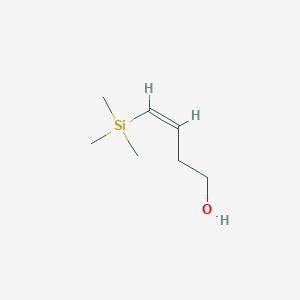
(Z)-4-(Trimethylsilyl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(Trimethylsilyl)but-3-en-1-ol: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method for preparing (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves the hydrosilylation of 4-penten-1-ol with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the trimethylsilyl group to the double bond of the butenol.
Grignard Reaction: Another synthetic route involves the reaction of 4-bromo-1-butene with trimethylsilyl magnesium chloride, followed by hydrolysis to yield this compound. This method requires careful control of reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-4-(Trimethylsilyl)but-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with halogenating agents can replace the trimethylsilyl group with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives, other functionalized compounds.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: (Z)-4-(Trimethylsilyl)but-3-en-1-ol is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols, allowing selective reactions at other functional sites.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of pharmaceutical compounds, potentially leading to new drug candidates.
Bioconjugation: It can be used in bioconjugation techniques to modify biomolecules for research and therapeutic purposes.
Industry:
Materials Science: this compound is employed in the development of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of (Z)-4-(Trimethylsilyl)but-3-en-1-ol involves its ability to participate in various chemical reactions through the trimethylsilyl group and the butenol moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating selective transformations. The butenol structure allows for versatile reactivity, enabling the compound to act as a nucleophile, electrophile, or radical precursor in different contexts.
Comparison with Similar Compounds
(E)-4-(Trimethylsilyl)but-3-en-1-ol: The (E)-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
4-(Trimethylsilyl)butan-1-ol: A saturated analog without the double bond, exhibiting different reactivity and properties.
4-(Trimethylsilyl)but-2-en-1-ol: A positional isomer with the double bond located at a different position, leading to distinct chemical behavior.
Uniqueness:
Stereochemistry: The (Z)-isomer exhibits unique stereochemical properties, influencing its reactivity and interactions with other molecules.
Reactivity: The presence of both the trimethylsilyl group and the butenol structure provides a combination of stability and reactivity, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H16OSi |
|---|---|
Molecular Weight |
144.29 g/mol |
IUPAC Name |
(Z)-4-trimethylsilylbut-3-en-1-ol |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8/h5,7-8H,4,6H2,1-3H3/b7-5- |
InChI Key |
UNYWZJAUMOWBRU-ALCCZGGFSA-N |
Isomeric SMILES |
C[Si](C)(C)/C=C\CCO |
Canonical SMILES |
C[Si](C)(C)C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


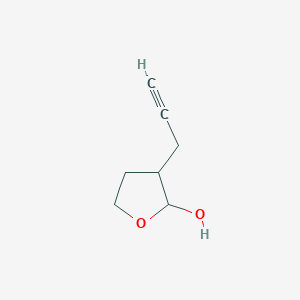

![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)
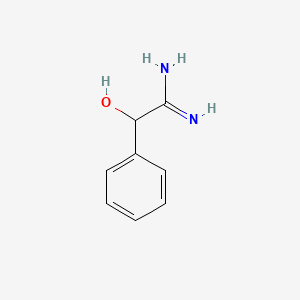
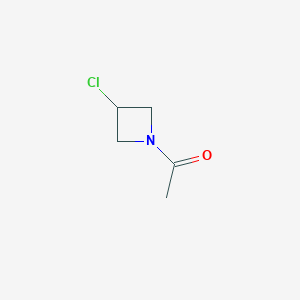


![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)

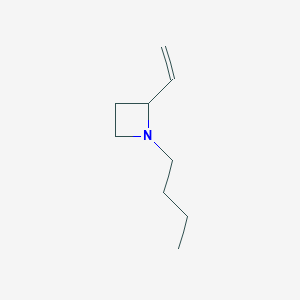

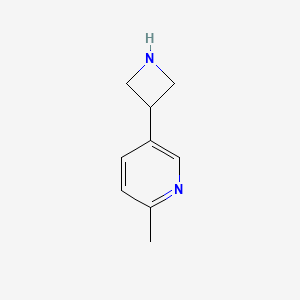
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
